molecular formula C10H22N2 B6227244 methyl[3-(1-methylpiperidin-4-yl)propyl]amine CAS No. 951223-50-0

methyl[3-(1-methylpiperidin-4-yl)propyl]amine

Cat. No. B6227244
CAS RN: 951223-50-0
M. Wt: 170.3
InChI Key:
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Description

Methyl[3-(1-methylpiperidin-4-yl)propyl]amine, also known as 3-Methylpiperidine, is a synthetic organic compound commonly used as a reagent in laboratory experiments and as an intermediate in the synthesis of pharmaceuticals and other compounds. It is a colorless liquid with a characteristic amine odor. 3-Methylpiperidine is classified as a tertiary amine, which is a type of organic compound that contains three alkyl groups attached to a nitrogen atom.

Scientific Research Applications

Methyl[3-(1-methylpiperidin-4-yl)propyl]amineridine has a wide range of applications in scientific research. It is used as a reagent in the synthesis of pharmaceuticals, such as antibiotics, anti-inflammatory drugs, and anti-cancer drugs. It is also used as an intermediate in the synthesis of other organic compounds, such as amino acids and peptides. Additionally, methyl[3-(1-methylpiperidin-4-yl)propyl]amineridine is used in the synthesis of polymers and other materials.

Mechanism of Action

Methyl[3-(1-methylpiperidin-4-yl)propyl]amineridine acts as a proton donor in the presence of acids, and as a base in the presence of bases. It is also capable of forming hydrogen bonds with other molecules, which makes it useful as a catalyst in organic reactions. Additionally, methyl[3-(1-methylpiperidin-4-yl)propyl]amineridine can act as a nucleophile, which allows it to react with electrophiles and form new bonds.
Biochemical and Physiological Effects
methyl[3-(1-methylpiperidin-4-yl)propyl]amineridine has been studied for its biochemical and physiological effects. Studies have shown that it has anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, it has been shown to modulate the activity of certain enzymes, such as cytochrome P450.

Advantages and Limitations for Lab Experiments

The advantages of using methyl[3-(1-methylpiperidin-4-yl)propyl]amineridine in laboratory experiments include its relatively low cost, its availability, and its low toxicity. Additionally, it is a versatile reagent that can be used in a wide range of reactions. However, it can be difficult to separate from other compounds, and it can react with other molecules to form unwanted byproducts.

Future Directions

In the future, methyl[3-(1-methylpiperidin-4-yl)propyl]amineridine could be used to synthesize new pharmaceuticals, polymers, and other materials. Additionally, it could be used to study the effects of other compounds on biochemical and physiological processes. Additionally, further research could be conducted to improve the synthesis and separation of methyl[3-(1-methylpiperidin-4-yl)propyl]amineridine, as well as its efficacy in laboratory experiments.

Synthesis Methods

Methyl[3-(1-methylpiperidin-4-yl)propyl]amineridine is typically synthesized from the reaction of 1-methylpiperidine with formaldehyde in the presence of an acid catalyst. This reaction produces a mixture of 3-methylpiperidine and other byproducts, which can be separated by distillation. It can also be synthesized from the reaction of 1-methylpiperidine with acetic anhydride in the presence of a base catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl[3-(1-methylpiperidin-4-yl)propyl]amine involves the reaction of 1-methylpiperidine with 3-bromopropylamine, followed by methylation of the resulting secondary amine.", "Starting Materials": [ "1-methylpiperidine", "3-bromopropylamine", "Methyl iodide", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve 1-methylpiperidine (1.0 eq) in diethyl ether and cool the solution to 0°C.", "Step 2: Slowly add 3-bromopropylamine (1.1 eq) to the solution while stirring at 0°C.", "Step 3: Add sodium hydroxide (1.2 eq) to the reaction mixture and stir for 2 hours at room temperature.", "Step 4: Extract the product with diethyl ether and wash the organic layer with water.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the intermediate product.", "Step 6: Dissolve the intermediate product in methanol and add methyl iodide (1.1 eq) to the solution.", "Step 7: Stir the reaction mixture at room temperature for 12 hours.", "Step 8: Evaporate the solvent under reduced pressure and purify the product by column chromatography to obtain the final product." ] }

CAS RN

951223-50-0

Product Name

methyl[3-(1-methylpiperidin-4-yl)propyl]amine

Molecular Formula

C10H22N2

Molecular Weight

170.3

Purity

95

Origin of Product

United States

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